2-(Chloromethyl)-3-methyl-4-nitropyridine

Description

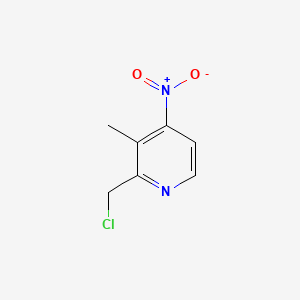

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-3-methyl-4-nitropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-5-6(4-8)9-3-2-7(5)10(11)12/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGITUYGRSZWVLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CCl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50582523 | |

| Record name | 2-(Chloromethyl)-3-methyl-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116418-99-6 | |

| Record name | 2-(Chloromethyl)-3-methyl-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Chloromethyl)-3-methyl-4-nitropyridine: Properties, Synthesis, and Applications

Introduction

2-(Chloromethyl)-3-methyl-4-nitropyridine is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a pyridine ring substituted with a reactive chloromethyl group, a methyl group, and a strong electron-withdrawing nitro group, makes it a versatile building block for the construction of more complex, biologically active molecules. This guide provides a comprehensive overview of the physical and chemical properties of 2-(Chloromethyl)-3-methyl-4-nitropyridine, its synthesis, reactivity, and applications, with a particular focus on its role in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical Identity and Structure

The foundational step in understanding the utility of any chemical compound is to establish its precise identity and structure.

-

IUPAC Name : 2-(chloromethyl)-3-methyl-4-nitropyridine[1]

-

CAS Number : 116418-99-6[1]

-

Molecular Formula : C₇H₇ClN₂O₂[1]

-

Molecular Weight : 186.59 g/mol [1]

-

Synonyms : Pyridine, 2-(chloromethyl)-3-methyl-4-nitro-, Lansoprazole Impurity 50[1]

The structural arrangement of 2-(Chloromethyl)-3-methyl-4-nitropyridine is key to its reactivity. The pyridine ring is inherently electron-deficient, and this effect is amplified by the presence of the nitro group at the 4-position. The chloromethyl group at the 2-position serves as a primary electrophilic site.

Caption: 2D structure of 2-(Chloromethyl)-3-methyl-4-nitropyridine.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 186.59 g/mol | PubChem[1] |

| Molecular Formula | C₇H₇ClN₂O₂ | PubChem[1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| XLogP3 | 1.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Spectroscopic Data Interpretation

Spectroscopic techniques are crucial for the structural elucidation and confirmation of 2-(Chloromethyl)-3-methyl-4-nitropyridine. While specific spectra for this exact compound are not widely published, a theoretical interpretation based on its structure provides valuable insight for its identification.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the different types of protons. The two aromatic protons on the pyridine ring would appear as doublets in the downfield region (typically δ 7.0-9.0 ppm). The singlet for the chloromethyl protons (CH₂Cl) would likely be observed around δ 4.5-5.0 ppm. The methyl group (CH₃) protons would appear as a singlet in the upfield region, likely around δ 2.0-2.5 ppm.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum would display seven distinct signals corresponding to each carbon atom in the molecule. The carbons of the pyridine ring would resonate in the aromatic region (δ 120-160 ppm). The carbon of the chloromethyl group would be expected around δ 40-50 ppm, while the methyl carbon would appear at a higher field (δ 15-25 ppm).

-

Infrared (IR) Spectroscopy : The IR spectrum would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) would be prominent around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-Cl stretching vibration would be visible in the fingerprint region, typically between 600 and 800 cm⁻¹.

-

Mass Spectrometry (MS) : In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 186, with an isotopic peak (M+2) at m/z 188 due to the presence of the chlorine-37 isotope. Common fragmentation patterns would involve the loss of a chlorine atom, a chloromethyl radical, or the nitro group.

Chemical Reactivity and Synthesis

The reactivity of 2-(Chloromethyl)-3-methyl-4-nitropyridine is governed by its functional groups. The chloromethyl group is highly susceptible to nucleophilic substitution, making it an excellent site for introducing various functionalities. The nitro group can be readily reduced to an amino group, which can then be further modified.

A plausible synthetic route to 2-(Chloromethyl)-3-methyl-4-nitropyridine likely involves the nitration of a suitable pyridine precursor, followed by chloromethylation. The synthesis of related nitropyridines often starts with more readily available picolines (methylpyridines). For instance, the synthesis of 2-chloro-4-methyl-3-nitropyridine involves the treatment of 2-keto-3-nitro-4-methylpyridine with phosphorus oxychloride[2].

Illustrative Reaction: Nucleophilic Substitution

A primary application of this compound is in nucleophilic substitution reactions where the chlorine atom is displaced.

Caption: General scheme for nucleophilic substitution.

Applications in Drug Development

2-(Chloromethyl)-3-methyl-4-nitropyridine and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. The "Lansoprazole Impurity 50" synonym suggests its connection to the synthesis of Lansoprazole, a proton pump inhibitor used to treat acid-reflux disorders[1]. The core structure of this compound is often modified to create a library of compounds for screening for various biological activities. For example, related nitropyridine derivatives have been investigated for their potential as antimicrobial and anticancer agents[3]. The nitro group is a key feature in some bioactive molecules, and the ability to introduce it via intermediates like this one is of great interest to medicinal chemists[4].

A related compound, 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, is a known intermediate for Lansoprazole[5]. This highlights the importance of the 2-(chloromethyl)-3-methylpyridine core in the synthesis of this class of drugs.

Safety and Handling

While specific toxicity data for 2-(Chloromethyl)-3-methyl-4-nitropyridine is not extensively documented, related compounds such as 2-chloro-4-methyl-3-nitropyridine are known to be irritants. It is prudent to handle this compound with appropriate safety precautions.

-

Hazard Classification (based on related compounds) :

-

Recommended Handling Procedures :

-

Storage :

Conclusion

2-(Chloromethyl)-3-methyl-4-nitropyridine is a key heterocyclic building block with significant potential in organic synthesis and drug discovery. Its distinct pattern of substitution provides multiple reactive sites that can be selectively manipulated to generate a diverse range of complex molecules. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity is essential for its effective utilization in research and development. As with all chemical reagents, adherence to strict safety protocols is paramount when handling this compound.

References

-

PubChem. (n.d.). 2-(Chloromethyl)-3-methyl-4-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-methyl-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

IndiaMART. (n.d.). 2- Chloro-4-Methyl- 3-Nitro Pyridine (23056-39-5), Grade Standard: Industrial Grade. Retrieved from [Link]

-

GLP Pharma Standards. (n.d.). 2-Chloromethyl-3-methyl-4-nitro pyridine hydrochloride | CAS No- 152402-94-3. Retrieved from [Link]

-

MDPI. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

- Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.

- Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

Sources

- 1. 2-(Chloromethyl)-3-methyl-4-nitropyridine | C7H7ClN2O2 | CID 16095904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride | 127337-60-4 [chemicalbook.com]

- 6. 2-Chloro-4-methyl-3-nitropyridine | C6H5ClN2O2 | CID 345363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-クロロ-4-メチル-3-ニトロピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Reactivity and Stability of 2-(Chloromethyl)-3-methyl-4-nitropyridine

Abstract: This technical guide provides an in-depth analysis of 2-(chloromethyl)-3-methyl-4-nitropyridine, a pivotal intermediate in modern synthetic chemistry. The document delineates the compound's core reactivity, focusing on the pronounced electrophilicity of the chloromethyl group, which is significantly activated by the synergistic electron-withdrawing effects of the pyridine nitrogen and the 4-nitro substituent. We will explore its primary reaction pathways, particularly nucleophilic substitution, and contrast this with the reactivity of the aromatic core and the nitro functional group. Furthermore, this guide presents a validated synthetic workflow, detailed experimental protocols, and critical information regarding the compound's stability, handling, and storage. This content is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors.

Molecular Profile and Physicochemical Properties

Chemical Identity

2-(Chloromethyl)-3-methyl-4-nitropyridine is a substituted pyridine derivative whose structure is key to its reactivity.[1] The molecule's functionality is dictated by the interplay of its four substituents on the aromatic ring. It is frequently used in its hydrochloride salt form to improve stability and ease of handling.[2]

| Identifier | Value |

| IUPAC Name | 2-(chloromethyl)-3-methyl-4-nitropyridine[1] |

| CAS Number | 116418-99-6[1] |

| Molecular Formula | C₇H₇ClN₂O₂[1] |

| Molecular Weight | 186.59 g/mol [1] |

| Common Form | Hydrochloride Salt (CAS: 152402-94-3)[2] |

Physicochemical Data

The compound is typically an off-white to pale yellow solid, with physical properties that necessitate careful storage and handling.[2]

| Property | Value |

| Appearance | Off-white to pale yellow solid[2] |

| Melting Point | 51-53 °C (for related 2-Chloro-4-methyl-3-nitropyridine) |

| Storage Temperature | 2-8°C (Refrigerator)[2] |

| Solubility | Soluble in various organic solvents. |

Structural Analysis: The Source of Reactivity

The reactivity of 2-(chloromethyl)-3-methyl-4-nitropyridine is not merely the sum of its parts; it is a result of a powerful electronic conspiracy. The pyridine nitrogen atom and the 4-nitro group are potent electron-withdrawing groups. Their combined influence, through both inductive and resonance effects, creates a significant electron deficiency on the pyridine ring. This effect extends to the 2-chloromethyl group, polarizing the C-Cl bond and rendering the benzylic carbon a highly reactive electrophilic center, primed for nucleophilic attack.[3][4]

Caption: Electronic influences on the chloromethyl group.

Core Reactivity Analysis

The molecule's reactivity can be understood by examining its three key functional domains: the chloromethyl group, the pyridine ring, and the nitro group.

The Dominant Reaction Pathway: Nucleophilic Substitution

The primary and most synthetically useful reaction of this compound is the nucleophilic substitution of the chloride on the methyl group.[4] The exceptional electrophilicity of the benzylic carbon makes it highly susceptible to attack by a wide array of nucleophiles, including amines, thiols, and alkoxides.[3] This reaction proceeds readily, often under mild conditions, to install the 3-methyl-4-nitropyridin-2-ylmethyl moiety onto a target molecule.

The mechanism is a standard SN2 or SN1-like process, facilitated by the stability of the potential carbocation intermediate, which is delocalized by the electron-withdrawing pyridine ring.

Caption: General mechanism for nucleophilic substitution.

Reactivity of the Pyridine Ring

Due to the strong deactivating effect of the nitro group and the inherent electron-deficient nature of the pyridine ring, the aromatic core is highly resistant to electrophilic aromatic substitution.[3] Such reactions would necessitate extremely harsh conditions and are not synthetically practical.[3] While the ring is activated for Nucleophilic Aromatic Substitution (SNAr), the chloromethyl group provides a much more reactive site with a better leaving group (Cl⁻ vs. H⁻), making substitution at this position the overwhelmingly favored pathway.[5]

Reactions Involving the Nitro Group

The nitro group is a versatile functional handle for further molecular diversification. Its most common transformation is reduction to an amino group. This is typically achieved using standard reducing agents such as hydrogen gas with a palladium catalyst (H₂/Pd) or chemical reductants like tin(II) chloride (SnCl₂).[3] This conversion fundamentally alters the electronic properties of the pyridine ring, transforming the substituent from a strong electron-withdrawing group to a strong electron-donating group, which in turn modifies the reactivity of the entire molecule.

Synthetic Pathways

General Synthetic Strategy

The synthesis of 2-(chloromethyl)-3-methyl-4-nitropyridine and its derivatives commonly originates from 2,3-lutidine (2,3-dimethylpyridine). The established route involves a multi-step process that sequentially functionalizes the pyridine ring.

Caption: Typical synthetic workflow from 2,3-Lutidine.

This sequence is exemplified in patent literature describing the synthesis of key intermediates for proton pump inhibitors like Lansoprazole.[6] The process involves:

-

N-Oxidation: The pyridine nitrogen is oxidized to an N-oxide, which activates the 4-position for the subsequent step.[6][7]

-

Nitration: The N-oxide is treated with a nitrating mixture (e.g., nitric and sulfuric acid) to install the nitro group at the 4-position.[6][7]

-

Intermediate Steps: The pathway often involves substitution, rearrangement, and hydrolysis to yield a 2-(hydroxymethyl) precursor.[6]

-

Chloromethylation: The final step is the conversion of the 2-(hydroxymethyl) group to the target 2-(chloromethyl) group, typically using thionyl chloride (SOCl₂).[6]

Experimental Protocol: Representative Nucleophilic Substitution

This protocol describes a general procedure for the reaction of 2-(chloromethyl)-3-methyl-4-nitropyridine with a generic thiol nucleophile.

Objective: To synthesize a 2-((arylthio)methyl)-3-methyl-4-nitropyridine derivative.

Materials:

-

2-(Chloromethyl)-3-methyl-4-nitropyridine hydrochloride

-

Thiophenol (or other aryl/alkyl thiol)

-

Potassium Carbonate (K₂CO₃) or similar non-nucleophilic base

-

Acetonitrile (ACN) or Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-(chloromethyl)-3-methyl-4-nitropyridine hydrochloride (1.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material (approx. 0.1-0.2 M concentration).

-

Base Addition: Add potassium carbonate (2.5 eq) to the mixture. This will neutralize the hydrochloride salt and the thiol proton.

-

Nucleophile Addition: Add the thiol (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Work-up:

-

Filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure thioether product.

Stability, Handling, and Storage

The high reactivity of this compound necessitates stringent handling and storage protocols to ensure user safety and maintain chemical integrity.

Chemical Stability and Degradation

-

Hydrolysis: The reactive chloromethyl group is susceptible to hydrolysis, particularly in the presence of moisture or bases, which will lead to the formation of the corresponding 2-(hydroxymethyl) alcohol. This is a primary degradation pathway.

-

Thermal Decomposition: When heated to decomposition, the compound can release toxic and corrosive fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride (HCl) gas.[8]

-

Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, and water.[9] The compound may be hygroscopic.[9]

Recommended Handling Procedures

Safe handling is paramount due to the compound's hazardous properties. It is classified as harmful if swallowed, causes severe skin irritation and serious eye damage, and may cause respiratory irritation.[8][10][11][12]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[10][11][12] A dust mask or respirator is recommended when handling the solid to avoid inhalation.[9][10]

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[11] Ensure eyewash stations and safety showers are readily accessible.[13]

-

Spill Cleanup: In case of a spill, immediately evacuate the area. Clean up spills using dry procedures to avoid generating dust.[9] Collect the material in a sealed container for proper disposal.[8][9]

Optimal Storage Conditions

Proper storage is critical to prevent degradation and ensure long-term viability of the reagent.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[2] | To minimize thermal degradation and slow down potential side reactions. |

| Atmosphere | Store under an inert gas (e.g., Argon).[11] | To protect from moisture and atmospheric oxygen. |

| Container | Tightly sealed, original container.[9][10][11] | To prevent contamination and exposure to air/moisture. |

| Location | Cool, dry, well-ventilated area away from incompatible materials.[9][10] | To ensure safety and stability. |

Applications in Synthetic Chemistry

2-(Chloromethyl)-3-methyl-4-nitropyridine is not an end-product but a high-value building block. Its primary utility lies in its function as an electrophilic precursor for the introduction of the (3-methyl-4-nitropyridin-2-yl)methyl group into various molecular scaffolds.

This role is most prominent in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of proton pump inhibitors (PPIs) used to treat acid-related gastrointestinal disorders.[6] The ability to readily react with sulfur nucleophiles, for example, is a cornerstone of the synthesis of drugs like Lansoprazole and its analogues.

References

-

GLP Pharma Standards. 2-Chloromethyl-3-methyl-4-nitro pyridine hydrochloride | CAS No- 152402-94-3. [Link]

-

PubChem. 2-(Chloromethyl)-3-methyl-4-nitropyridine. [Link]

- Google Patents.

-

Heterocycles. NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. [Link]

-

MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

-

PMC. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. [Link]

- Google Patents. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.

-

PMC. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

- Google Patents. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.

-

Ludwig-Maximilians-Universität München. Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. [Link]

-

Organic Syntheses. 3-methyl-4-nitropyridine-1-oxide. [Link]

- Google Patents.

-

PMC. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. [Link]

-

ResearchGate. Microbial transformation of 2-amino-4-methyl-3-nitropyridine. [Link]

Sources

- 1. 2-(Chloromethyl)-3-methyl-4-nitropyridine | C7H7ClN2O2 | CID 16095904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. glppharmastandards.com [glppharmastandards.com]

- 3. Buy 3-(Chloromethyl)-4-nitropyridine | 1060809-83-7 [smolecule.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. 2-CHLOROMETHYL-3-METHYL-PYRIDINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

Technical Guide: Spectroscopic Profiling of 2-(Chloromethyl)-3-methyl-4-nitropyridine

This guide provides an in-depth technical analysis of the spectroscopic characteristics and analytical profiling of 2-(Chloromethyl)-3-methyl-4-nitropyridine , a critical intermediate in the synthesis of proton pump inhibitors (PPIs) such as Lansoprazole.

Executive Summary & Chemical Context

2-(Chloromethyl)-3-methyl-4-nitropyridine (CAS: 116418-99-6) is a highly reactive pyridine derivative. It serves as a pivotal electrophilic building block, primarily utilized to introduce the substituted pyridine moiety into benzimidazole scaffolds via nucleophilic substitution.

-

Molecular Formula:

[1][2][3] -

Molecular Weight: 186.59 g/mol [2]

-

Role: Key intermediate for the synthesis of PPIs; precursor for nucleophilic displacement reactions (e.g., with thiols or alkoxides).

-

Critical Quality Attribute (CQA): The integrity of the chloromethyl group (

) is paramount, as it is susceptible to hydrolysis (forming the alcohol) or dimerization.

This guide details the spectroscopic signatures required to validate the identity and purity of this compound, distinguishing it from common impurities like its N-oxide precursor or hydrolysis products.

Structural Analysis & Spectroscopic Logic

The molecule consists of a tetra-substituted pyridine ring. The spectroscopic logic relies on identifying the specific electronic environments created by the electron-withdrawing nitro group (

Visualization: Structural Connectivity & Signal Logic

The following diagram illustrates the correlation between the chemical structure and the expected spectroscopic signals.

Caption: Structural-Spectroscopic Correlation Map identifying key functional groups and their corresponding analytical signals.

Spectroscopic Data

The following data represents the characteristic signals for 2-(Chloromethyl)-3-methyl-4-nitropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent:

NMR Data Table

| Position | Group | Multiplicity | Chemical Shift ( | Integration | Coupling ( | Assignment Logic |

| 6 | Ar-H | Doublet (d) | 8.60 – 8.75 | 1H | ||

| 5 | Ar-H | Doublet (d) | 7.60 – 7.75 | 1H | ||

| 2-CH | -CH | Singlet (s) | 4.80 – 4.95 | 2H | - | Benzylic-like position; deshielded by Cl and Ring. |

| 3-CH | -CH | Singlet (s) | 2.60 – 2.75 | 3H | - | Methyl group on aromatic ring.[4] |

Critical Interpretation:

-

Differentiation from Alcohol: The precursor 2-(hydroxymethyl)-3-methyl-4-nitropyridine will show the methylene signal significantly upfield (approx. 4.6 ppm) and typically exhibits a broad exchangeable -OH singlet.

-

Differentiation from N-Oxide: The N-oxide starting material typically shows a shift in the H6 proton (often upfield relative to the free base due to electron density changes, though the N-O dipole is complex). The absence of N-oxide is confirmed by the specific splitting pattern and shift of H6.

C NMR Data Table (Predicted)

| Carbon | Shift ( | Type | Assignment |

| C2 | ~155.0 | Quaternary | Ipso to chloromethyl. |

| C6 | ~150.0 | CH | |

| C4 | ~152.0 | Quaternary | Ipso to Nitro group. |

| C3 | ~130.0 | Quaternary | Ipso to Methyl. |

| C5 | ~118.0 | CH | |

| CH | ~43.0 | CH | Chloromethyl carbon. |

| CH | ~14.0 | CH | Methyl carbon. |

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Attenuated Total Reflectance) or KBr Pellet.

| Functional Group | Wavenumber ( | Intensity | Description |

| NO | 1530 – 1550 | Strong | Asymmetric nitro stretch. |

| NO | 1340 – 1360 | Strong | Symmetric nitro stretch. |

| C=N / C=C | 1580 – 1600 | Medium | Pyridine ring skeletal vibrations. |

| C-Cl Stretch | 700 – 750 | Medium/Strong | Characteristic alkyl chloride band. |

| C-H (Aromatic) | 3000 – 3100 | Weak | Aromatic C-H stretching. |

Mass Spectrometry (MS)

Method: GC-MS (EI) or LC-MS (ESI+).

-

Molecular Ion (

): 186 m/z ( -

Base Peak: Often observed at

(151 m/z) or -

Fragmentation Pattern:

-

Loss of Cl radical

Formation of resonance-stabilized picolyl cation (m/z 151). -

Loss of

-

Sequential loss of HCN from the pyridine ring.

-

Experimental Protocols

Protocol 1: Sample Preparation for NMR

Objective: Ensure no hydrolysis occurs during preparation.

-

Solvent Selection: Use high-quality

(stored over molecular sieves) or -

Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent.

-

Filtration: If the solution is cloudy (indicating polymerization or salt formation), filter through a glass wool plug directly into the NMR tube.

-

Acquisition: Run standard proton sequence (16 scans) immediately after preparation.

Protocol 2: Impurity Profiling (HPLC-UV)

Objective: Quantify the "Hydroxyl Impurity" (Hydrolysis product).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5

m). -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (Pyridine ring absorption) and 280 nm.

-

Retention Time Logic: The Alcohol impurity is more polar and will elute earlier than the Chloromethyl target.

Synthesis & Process Workflow

Understanding the synthesis aids in identifying spectral impurities.

Caption: Synthesis pathway highlighting the critical hydrolysis risk factor affecting spectral data.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize the safety profile of this compound.

-

Vesicant Warning: Chloromethyl pyridines are potent alkylating agents. They can cause severe skin burns and blistering.

-

Lachrymator: Handle only in a functioning fume hood.

-

Decontamination: Spills should be treated with a dilute ammonia solution or nucleophilic scavenger (e.g., sodium thiosulfate) to quench the alkyl chloride before disposal.

References

-

Takeda Chemical Industries. (1986). Pyridine derivatives and their production.[4][5][6][7][8] US Patent 4,628,098. Link (Foundational patent describing the synthesis of Lansoprazole intermediates).

-

PubChem. 2-(Chloromethyl)-3-methyl-4-nitropyridine (Compound).[2] National Library of Medicine. Link

-

Sigma-Aldrich. 2-Chloro-4-methyl-3-nitropyridine (Isomer Reference). Safety Data Sheet. Link (Used for comparative physicochemical properties).

-

Pharmaffiliates. Lansoprazole Impurity Standards.Link (Source for commercial availability and impurity profiling context).

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2-(Chloromethyl)-3-methyl-4-nitropyridine | C7H7ClN2O2 | CID 16095904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. prepchem.com [prepchem.com]

- 5. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. 2-Chloro-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 8. cphi-online.com [cphi-online.com]

Technical Guide: Solubility & Stability Profile of 2-(Chloromethyl)-3-methyl-4-nitropyridine

Part 1: Executive Summary & Physicochemical Context

2-(Chloromethyl)-3-methyl-4-nitropyridine (hereafter CMNP ) is a critical electrophilic intermediate used primarily in the synthesis of proton pump inhibitors (PPIs) such as Lansoprazole. Its utility is defined by the high reactivity of the chloromethyl moiety, which serves as an alkylating agent for coupling with benzimidazole thiols.

However, this reactivity presents a paradox in solvent selection: solvents that provide the best solubility often accelerate degradation.

This guide moves beyond simple "dissolution" to address the Solubility-Stability Trade-off . As researchers, we must select media that solubilize the compound without triggering premature nucleophilic substitution (solvolysis) of the labile chloride.

Physicochemical Profile[1][2][3][4][5][6]

| Property | Data | Implications for Solvent Selection |

| CAS Number | 116418-99-6 | Specific tracking for regulatory compliance. |

| Molecular Formula | C₇H₇ClN₂O₂ | Moderate molecular weight (186.59 g/mol ). |

| Polarity | Moderate-High | The nitro group and pyridine nitrogen increase polarity, requiring polar solvents. |

| Key Moiety | 2-Chloromethyl (–CH₂Cl) | Highly Electrophilic. Susceptible to |

| Electronic Effect | 4-Nitro Group | Electron-withdrawing group (EWG) destabilizes the C-Cl bond, increasing reactivity compared to non-nitro analogs. |

Part 2: Solvent Selection Strategy

The following classification system is derived from process optimization data for Lansoprazole synthesis. It prioritizes chemical inertness over raw solubility power.

Class I: Recommended Solvents (High Solubility & Stability)

These solvents dissolve CMNP effectively while lacking nucleophilic functional groups that could displace the chloride.

-

Dichloromethane (DCM):

-

Solubility: Excellent (>100 mg/mL).

-

Mechanism: Dipole-dipole interactions solvate the nitro-pyridine core effectively.

-

Application: Primary solvent for extraction and low-temperature reactions.

-

-

Toluene:

-

Solubility: Moderate to Good (Temperature dependent).

-

Mechanism:

- -

Application: Ideal for azeotropic drying and crystallization. It is often used in the chlorination step (from hydroxymethyl precursor) to drive off water.

-

-

Acetonitrile (MeCN):

-

Solubility: High.[1]

-

Application: Preferred for substitution reactions where polar aprotic conditions are needed to stabilize transition states without participating in the reaction.

-

Class II: Conditional Solvents (High Solubility, High Risk)

Use these only under kinetic control (low temperature, short duration).

-

Methanol / Ethanol:

-

Risk: High. The solvent acts as a nucleophile.[2]

-

Reaction:

(Ether formation). -

Context: Often used in the next step (coupling with mercaptobenzimidazole) because the thiol is a stronger nucleophile than the alcohol. However, holding CMNP in methanol leads to impurity formation (Lansoprazole Impurity 50 related ethers).

-

-

Acetone:

-

Risk: Low to Moderate. Generally stable if anhydrous.

-

Context: Frequently used in the coupling reaction due to ease of removal.

-

Class III: Anti-Solvents (Crystallization)

-

Hexanes / Heptane:

-

Solubility: Very Low.

-

Application: Used to precipitate CMNP from Toluene or DCM solutions during purification.

-

Part 3: Visualization of Reactivity Pathways

The following diagram illustrates why solvent choice is not just about dissolving the solid, but about controlling the reaction pathway.

Caption: Competitive reaction pathways for CMNP. Solvent nucleophilicity directly correlates with impurity formation.

Part 4: Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Rapid Screen)

Use this to verify solvent suitability for extraction or crystallization.

-

Preparation: Weigh 100 mg of CMNP into three 4 mL vials.

-

Solvent Addition:

-

Observation: Vortex for 30 seconds. If solid remains, heat gently to 35°C (except DCM).

-

Calculation:

Protocol B: Stability Assessment via HPLC

Mandatory before scaling up reactions in alcoholic solvents.

-

Stock Solution: Dissolve 10 mg CMNP in 10 mL Acetonitrile (Control).

-

Test Solution: Dissolve 10 mg CMNP in 10 mL Methanol .

-

Incubation:

-

Store Control at Room Temp (RT).

-

Store Test Solution at RT for 4 hours.

-

-

Analysis: Inject both samples into HPLC (C18 Column, Water/Acetonitrile gradient).

-

Pass Criteria: The Methanol sample must show < 0.5% area of the methoxy-ether peak (typically elutes earlier than parent).

Part 5: Process Decision Tree

This logic flow ensures you select the correct solvent based on your immediate process goal.

Caption: Operational logic for solvent selection to maximize yield and minimize degradation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16095904, 2-(Chloromethyl)-3-methyl-4-nitropyridine. Retrieved from [Link]

-

European Patent Office. Process for preparing lansoprazole (EP 2308492 B1). Describes the use of Toluene and DCM in the synthesis and isolation of the chloromethyl intermediate. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Strategic Functionalization of 2-(Chloromethyl)-3-methyl-4-nitropyridine via Nucleophilic Substitution

Introduction: A Versatile Heterocyclic Building Block

2-(Chloromethyl)-3-methyl-4-nitropyridine is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development.[1][2] Its structure incorporates two distinct electrophilic sites: a highly reactive "benzylic-type" chloromethyl group at the C2 position and a pyridine ring electronically activated by a strong electron-withdrawing nitro group at the C4 position. This electronic arrangement paves the way for selective nucleophilic substitution reactions, enabling the strategic introduction of diverse functional groups.

The pyridine moiety is a privileged scaffold in countless pharmaceuticals, and nitropyridines serve as versatile precursors for a wide range of biologically active molecules.[2] Understanding and controlling the reactivity of building blocks like 2-(Chloromethyl)-3-methyl-4-nitropyridine is therefore paramount for the efficient synthesis of novel chemical entities with therapeutic potential. This guide provides a detailed exploration of its primary reaction pathway, explains the causality behind experimental design, and offers robust, validated protocols for its application.

Decoding the Reactivity: SN2 at the Chloromethyl Group vs. SNAr at the Ring

The core of this molecule's utility lies in the predictable and selective reactivity of the chloromethyl group.

-

Primary Pathway: SN2 Reaction at the Chloromethyl Group: The chloromethyl group at the C2 position is analogous to a benzyl halide. The carbon atom is sp³ hybridized and is directly attached to the electron-deficient pyridine ring, which stabilizes the transition state of a bimolecular nucleophilic substitution (Sₙ2) reaction. This pathway involves a direct backside attack by a nucleophile, displacing the chloride ion in a single, concerted step. This is the most favorable and commonly exploited reaction for this substrate.[3][4]

-

Secondary Pathway Consideration: Nucleophilic Aromatic Substitution (SNAr): The pyridine ring itself is highly electron-deficient due to the electronegative nitrogen atom and, more significantly, the powerful electron-withdrawing nitro group at the C4 position.[5] This activation makes the C2 and C6 positions (ortho to the nitro group) susceptible to nucleophilic aromatic substitution (SₙAr).[6][7][8] However, for a classic SₙAr reaction to occur, a suitable leaving group (like a halide) must be directly attached to the ring at one of these activated positions. In the case of 2-(Chloromethyl)-3-methyl-4-nitropyridine, there is no leaving group on the ring itself. Therefore, direct SₙAr is not the primary reactive pathway. While related mechanisms like Vicarious Nucleophilic Substitution (VNS) can functionalize C-H bonds on such activated rings, they require specific types of nucleophiles and conditions and are considered a separate class of transformation.[9][10]

Our focus will remain on the highly reliable and synthetically useful Sₙ2 pathway at the chloromethyl group.

The Sₙ2 Reaction Mechanism: A Detailed Look

The reaction proceeds via a classic Sₙ2 mechanism. The nucleophile attacks the electrophilic carbon of the chloromethyl group from the side opposite to the chlorine atom. This "backside attack" leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group (chloride) are at the axial positions. As the new bond forms, the C-Cl bond breaks, leading to an inversion of stereochemistry if the carbon were chiral.

Caption: General Sₙ2 mechanism at the chloromethyl group.

Application Notes and Experimental Protocols

A. General Considerations & Best Practices

-

Safety: 2-(Chloromethyl)-3-methyl-4-nitropyridine is expected to be a reactive and potentially lachrymatory compound. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

-

Solvents: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Acetonitrile (CH₃CN), and Acetone are generally preferred for Sₙ2 reactions. They effectively solvate the cation of the nucleophilic salt without strongly solvating the anion, thus preserving the nucleophile's reactivity.

-

Bases: The choice of base is critical. For nucleophiles like amines and thiols, a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is often sufficient to deprotonate the nucleophile or act as an acid scavenger.[3] For less acidic nucleophiles like alcohols or phenols, a stronger base like sodium hydride (NaH) is required to generate the more potent alkoxide/phenoxide nucleophile.[4]

-

Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and check for side products.

B. Protocol 1: Substitution with N-Nucleophiles (Amine Alkylation)

This protocol details the synthesis of N-substituted aminomethylpyridine derivatives, which are common structural motifs in pharmaceuticals.

-

Objective: To couple a secondary amine (e.g., piperidine) with the substrate.

-

Materials:

-

2-(Chloromethyl)-3-methyl-4-nitropyridine (1.0 eq)

-

Piperidine (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Acetonitrile (CH₃CN) or DMF (0.4 M solution)

-

-

Procedure:

-

To a round-bottom flask, add 2-(Chloromethyl)-3-methyl-4-nitropyridine and the solvent.

-

Add potassium carbonate, followed by the dropwise addition of piperidine at room temperature.

-

Stir the reaction mixture at room temperature for 4-8 hours. The reaction can be gently heated (40-50 °C) to increase the rate if necessary.

-

Monitor the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).

-

Upon completion, filter off the solid K₂CO₃ and wash with a small amount of solvent.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.[4]

-

C. Protocol 2: Substitution with S-Nucleophiles (Thioether Synthesis)

Thiolates are excellent nucleophiles for Sₙ2 reactions, reacting rapidly and cleanly.[3] This protocol describes the formation of a thiomethylpyridine derivative.

-

Objective: To couple a thiol (e.g., thiophenol) with the substrate.

-

Materials:

-

2-(Chloromethyl)-3-methyl-4-nitropyridine (1.0 eq)

-

Thiophenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq)

-

N,N-Dimethylformamide (DMF) (0.5 M solution)

-

-

Procedure:

-

To a stirred suspension of potassium carbonate in DMF, add thiophenol at room temperature. Stir for 15 minutes to generate the thiophenolate anion.

-

Add a solution of 2-(Chloromethyl)-3-methyl-4-nitropyridine in a minimal amount of DMF.

-

Stir the reaction mixture at room temperature for 1-3 hours. These reactions are often rapid.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography on silica gel.[3]

-

D. Protocol 3: Substitution with O-Nucleophiles (Williamson Ether Synthesis)

This protocol outlines the formation of an ether linkage using an alkoxide, which must be generated in situ with a strong base.

-

Objective: To couple an alcohol (e.g., methanol) with the substrate.

-

Materials:

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

Anhydrous Methanol (MeOH) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF) or DMF (0.4 M solution)

-

2-(Chloromethyl)-3-methyl-4-nitropyridine (1.0 eq)

-

-

Procedure:

-

In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), suspend NaH in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add methanol dropwise. Caution: Hydrogen gas is evolved. Allow the mixture to stir for 20-30 minutes at 0 °C to ensure complete formation of sodium methoxide.

-

Add a solution of 2-(Chloromethyl)-3-methyl-4-nitropyridine in anhydrous THF dropwise to the cold methoxide solution.

-

Allow the reaction to warm to room temperature and stir for 6-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture back to 0 °C and carefully quench the excess NaH by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography on silica gel.[3]

-

Data Presentation: Summary of Reaction Conditions

The following table summarizes representative conditions for nucleophilic substitution, extrapolated from analogous systems. These should serve as a robust starting point for experimental design.

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Purification |

| N-Nucleophile | Piperidine | K₂CO₃ | CH₃CN | 25-50 | 4-8 | Chromatography |

| S-Nucleophile | Thiophenol | K₂CO₃ | DMF | 25 | 1-3 | Chromatography |

| O-Nucleophile | Phenol | NaH | THF/DMF | 0 to 25 | 6-12 | Chromatography |

| O-Nucleophile | Methanol | NaH | THF | 0 to 25 | 6-12 | Chromatography |

General Experimental Workflow

The logical flow for performing these reactions, from setup to final product, is crucial for reproducibility and success.

Sources

- 1. 2-(Chloromethyl)-3-methyl-4-nitropyridine | C7H7ClN2O2 | CID 16095904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Utilization of 2-(Chloromethyl)-3-methyl-4-nitropyridine in Pharmaceutical Synthesis

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-(Chloromethyl)-3-methyl-4-nitropyridine

2-(Chloromethyl)-3-methyl-4-nitropyridine is a highly functionalized pyridine derivative that serves as a critical building block in modern medicinal chemistry. Its chemical architecture, featuring an electrophilic chloromethyl group and an electron-withdrawing nitro group, makes it a potent reagent for constructing complex heterocyclic systems. The pyridine core is a common scaffold in numerous pharmacologically active compounds, and this particular intermediate provides a versatile entry point for their synthesis.

This document provides an in-depth guide to the practical application of 2-(Chloromethyl)-3-methyl-4-nitropyridine, with a focus on its role in the synthesis of proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-related gastrointestinal disorders. The protocols and insights provided herein are designed to ensure procedural success, safety, and reproducibility in a research and development setting.

Compound Profile:

| Property | Value | Source |

| IUPAC Name | 2-(chloromethyl)-3-methyl-4-nitropyridine | [1] |

| CAS Number | 116418-99-6 | [1][2] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1][2] |

| Molecular Weight | 186.59 g/mol | [1] |

| Appearance | Typically a solid | [2] |

| Storage | 2-8°C, Refrigerator | [2] |

Core Application: Synthesis of Proton Pump Inhibitor (PPI) Intermediates

A primary and well-documented application of 2-(Chloromethyl)-3-methyl-4-nitropyridine is in the synthesis of precursors for omeprazole and related PPIs.[3] The compound serves as the electrophilic partner in a nucleophilic substitution reaction, typically with a substituted benzimidazolethiol. This reaction forms a key thioether linkage, which is a central structural motif in many PPIs.[3][4]

The logic behind this synthetic strategy is rooted in the inherent reactivity of the molecule. The chloromethyl group at the 2-position of the pyridine ring is an excellent electrophile, primed for attack by a nucleophile. The presence of the electron-withdrawing nitro group at the 4-position further enhances the electrophilicity of the chloromethyl carbon, facilitating the substitution reaction.

Caption: Overview of the key synthetic transformation.

Detailed Experimental Protocol: Synthesis of a Thioether PPI Intermediate

This protocol details the synthesis of 5-methoxy-2-(((3,5-dimethyl-4-nitro-2-pyridinyl)methyl)thio)-1H-benzimidazole, a known intermediate in the synthesis of omeprazole analogues.[3]

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine | 116418-99-6 | 200.61 | 4.01 g | 20.0 |

| 5-Methoxy-2-mercaptobenzimidazole | 37052-78-1 | 180.23 | 3.60 g | 20.0 |

| Sodium Hydroxide | 1310-73-2 | 40.00 | 0.88 g | 22.0 |

| Methanol | 67-56-1 | 32.04 | 100 mL | - |

| Water | 7732-18-5 | 18.02 | As needed | - |

Step-by-Step Procedure

-

Preparation of the Nucleophile Solution:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (0.88 g, 22.0 mmol) in methanol (50 mL).

-

To this solution, add 5-methoxy-2-mercaptobenzimidazole (3.60 g, 20.0 mmol).

-

Stir the mixture at room temperature until the benzimidazole derivative is fully dissolved, forming the sodium salt of the thiol.

-

-

Reaction Setup:

-

In a separate 100 mL beaker, dissolve 2-(chloromethyl)-3,5-dimethyl-4-nitropyridine (4.01 g, 20.0 mmol) in methanol (50 mL).

-

Cool the flask containing the benzimidazole salt solution to 10-15°C using an ice bath.

-

-

Addition and Reaction:

-

Slowly add the solution of 2-(chloromethyl)-3,5-dimethyl-4-nitropyridine to the cooled benzimidazole salt solution over a period of 15-20 minutes, maintaining the temperature between 10-15°C.

-

After the addition is complete, allow the reaction mixture to stir at 10-15°C for an additional 30 minutes.[3]

-

-

Work-up and Isolation:

-

Add 150 mL of cold water to the reaction mixture.

-

Stir the resulting suspension for 30 minutes to ensure complete precipitation of the product.

-

Collect the solid product by vacuum filtration, washing the filter cake with 5% sodium hydroxide solution to remove any unreacted 5-methoxy-2-mercaptobenzimidazole, followed by a final wash with water.[3]

-

Dry the product under vacuum to obtain the desired thioether intermediate.

-

Reaction Mechanism

The reaction proceeds via a classic Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism. The thiolate anion, generated in situ by the reaction of the mercaptobenzimidazole with sodium hydroxide, acts as a potent nucleophile. It attacks the electrophilic methylene carbon of the 2-(chloromethyl) group, displacing the chloride leaving group in a single concerted step.

Caption: Sₙ2 mechanism for thioether formation.

Safety and Handling Precautions

Working with 2-(Chloromethyl)-3-methyl-4-nitropyridine and its hydrochloride salt requires strict adherence to safety protocols due to its potential hazards.

-

Hazard Identification: The hydrochloride salt of similar compounds is classified as harmful if swallowed and can cause severe skin burns and eye damage.[5] It may also cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5][7] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6][7]

-

Handling: Avoid creating dust.[5] Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.[7]

-

First Aid Measures:

-

If on skin: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[5]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical help.[5]

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][7]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

Analytical Characterization

To ensure the success of the synthesis and the purity of the product, the following analytical techniques are recommended:

-

Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product spot.

-

Product Identification and Purity:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[3]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the product and confirm the formation of the desired thioether linkage.

-

Conclusion

2-(Chloromethyl)-3-methyl-4-nitropyridine is a valuable and reactive intermediate for the synthesis of complex heterocyclic molecules, most notably in the pharmaceutical industry for the production of proton pump inhibitors. The protocol provided offers a reliable method for its application in a key synthetic step. By understanding the underlying chemical principles and adhering to strict safety measures, researchers can effectively utilize this compound to advance their drug discovery and development programs.

References

-

Justia Patents. (1999). Intermediates and an improved process for the preparation of Omeprazole employing the said intermediates. Retrieved from [Link]

-

SciSpace. (n.d.). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN111303018A - Synthetic method of omeprazole intermediate.

- Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.

-

Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Chloromethyl)-3-methyl-4-nitropyridine. Retrieved from [Link]

-

GLP Pharma Standards. (n.d.). 2-Chloromethyl-3-methyl-4-nitro pyridine hydrochloride | CAS No- 152402-94-3. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 116418-99-6 | Product Name : 2-(Chloromethyl)-3-methyl-4-nitropyridine. Retrieved from [Link]

Sources

- 1. 2-(Chloromethyl)-3-methyl-4-nitropyridine | C7H7ClN2O2 | CID 16095904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. patents.justia.com [patents.justia.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 2-CHLOROMETHYL-3-METHYL-PYRIDINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]

2-(Chloromethyl)-3-methyl-4-nitropyridine as a building block in medicinal chemistry

Topic: 2-(Chloromethyl)-3-methyl-4-nitropyridine as a Building Block in Medicinal Chemistry Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

A Bifunctional "Linchpin" for Heterocyclic Scaffolding

Executive Summary & Chemical Profile

2-(Chloromethyl)-3-methyl-4-nitropyridine (CMNP) is a high-value heterocyclic intermediate defined by its "dual-warhead" reactivity. Unlike standard pyridine building blocks, CMNP possesses two distinct electrophilic sites activated by the electron-deficient pyridine core:[1]

-

The Alkyl Halide (C2-CH₂Cl): A highly reactive benzylic-type electrophile susceptible to SN2 attack by soft nucleophiles (thiols, amines).

-

The Nitro Group (C4-NO₂): A leaving group for Nucleophilic Aromatic Substitution (SNAr) or a reducible precursor for amino-pyridines.

This molecule is best known as the critical "linker" in the synthesis of Proton Pump Inhibitors (PPIs) (e.g., Lansoprazole analogs) and is increasingly utilized in the design of imidazopyridine-based kinase inhibitors.

Chemical Specifications

| Property | Data |

| CAS Number | 128303-41-1 (Free base) / 70201-43-3 (HCl salt) |

| Molecular Formula | C₇H₇ClN₂O₂ |

| Molecular Weight | 186.60 g/mol |

| Appearance | Yellow to pale brown crystalline solid |

| Solubility | Soluble in DCM, DMF, DMSO; limited solubility in water. |

| Stability | Moisture sensitive (hydrolysis to alcohol); Light sensitive. |

Reactivity Analysis & Strategic Logic

The utility of CMNP lies in its orthogonal reactivity . The medicinal chemist can selectively manipulate the chloromethyl group without disturbing the nitro group under controlled conditions, or vice-versa.

Mechanistic Insight: The Reactivity Hierarchy

-

Site A (C2-CH₂Cl): This is the primary reaction site. The electron-withdrawing nature of the pyridine ring and the 4-nitro group makes this methylene chloride exceptionally electrophilic.[2] It reacts rapidly with thiols (mercaptans) at room temperature.

-

Site B (C4-NO₂): The nitro group activates the C4 position for SNAr. However, this usually requires "harder" nucleophiles (alkoxides) or higher temperatures.[1]

-

Steric Control: The 3-methyl group is not inert; it forces the nitro group out of planarity, modulating its electronic withdrawal, and provides essential steric bulk that prevents over-alkylation at the C3 position during subsequent steps.[1]

Visualizing the Reactivity Map

Caption: Orthogonal reactivity nodes of CMNP allowing for divergent synthesis pathways.

Critical Application: Synthesis of PPI Scaffolds

The most validated application of CMNP is the coupling with 2-mercaptobenzimidazoles . This creates the core sulfide structure found in drugs like Lansoprazole, which is subsequently oxidized to the active sulfoxide.[1]

Protocol A: Thioether Coupling (The "Linchpin" Step)

Rationale: This protocol uses a biphasic system or a polar protic solvent to favor the SN2 displacement of the chloride by the thiolate anion. The nitro group remains intact.

Materials:

-

CMNP (1.0 eq)

-

2-Mercaptobenzimidazole (or substituted derivative) (1.05 eq)

-

Base: NaOH (2.2 eq) or K₂CO₃ (anhydrous)

-

Solvent: Ethanol (95%) or DCM/Water (for Phase Transfer)

Step-by-Step Methodology:

-

Preparation of Thiolate:

-

In a round-bottom flask, dissolve 2-mercaptobenzimidazole (1.05 eq) in Ethanol (10 mL/g).

-

Add NaOH (2.2 eq) dissolved in a minimum amount of water. Stir at room temperature (25°C) for 15 minutes until a clear solution forms (formation of the sodium thiolate).

-

Checkpoint: The solution should be homogenous. If solid remains, add slightly more ethanol.[1]

-

-

Controlled Addition:

-

Cool the thiolate solution to 0–5°C using an ice bath. Causality: Cooling prevents side reactions (such as N-alkylation of the benzimidazole or hydrolysis of the chloromethyl group).

-

Dissolve CMNP (1.0 eq) in a minimal volume of Ethanol or DMF.

-

Add the CMNP solution dropwise to the thiolate mixture over 30 minutes.

-

-

Reaction Phase:

-

Allow the mixture to warm to room temperature naturally.

-

Stir for 2–4 hours.

-

Self-Validation: Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1). The starting material (CMNP) spot (high R_f) should disappear, and a new polar spot (Sulfide product) should appear.

-

-

Workup & Isolation:

-

Pour the reaction mixture into ice-cold water (5x reaction volume).

-

The product typically precipitates as a solid.

-

Filter the solid and wash with cold water (to remove salts and excess base) and cold diethyl ether (to remove unreacted organic impurities).

-

Dry under vacuum at 40°C.

-

Expected Yield: 85–95% Data Verification:

-

1H NMR (DMSO-d6): Look for the disappearance of the CH₂Cl singlet (~4.8 ppm) and appearance of the S-CH₂ singlet (~4.6–4.7 ppm).

Advanced Protocol: Divergent Modification (The "Trigger" Step)

Once the sulfide link is established, the C4-Nitro group can be modified. This is where library generation occurs.

Protocol B: SNAr Displacement of Nitro Group

Context: If the target molecule requires an alkoxy group at C4 (common in Lansoprazole analogs where a trifluoroethoxy group is needed), the nitro group acts as the leaving group.

Warning: Do not perform this before Protocol A if using strong alkoxides, as they may attack the chloromethyl group.

-

Reagents: Sodium Alkoxide (e.g., NaOCH₂CF₃, prepared in situ from NaH + Trifluoroethanol).[1]

-

Solvent: Anhydrous THF or DMF.

-

Procedure:

-

Dissolve the Sulfide Product (from Protocol A) in anhydrous THF.

-

Add the alkoxide (1.2 eq) at 0°C.

-

Heat to reflux (60–70°C) for 3–6 hours.

-

Mechanism:[2][3][4][5][6] The sulfur atom is electron-donating, which might deactivate the ring slightly, but the pyridine nitrogen still facilitates the displacement of the nitro group.[1]

-

-

Workup: Quench with NH₄Cl(aq), extract with EtOAc.

Protocol C: Nitro Reduction to Amine

Context: For synthesizing imidazopyridine fused systems or kinase inhibitors.

-

Reagents: Iron powder (5 eq), Ammonium Chloride (5 eq).

-

Solvent: Ethanol/Water (3:1).

-

Procedure:

-

Reflux the mixture for 2 hours.

-

Observation: The yellow color of the nitro compound will fade to a colorless/fluorescent blue hue of the amine.

-

Filter through Celite while hot (to remove iron oxides).

-

Workflow Visualization

The following diagram illustrates the industrial-standard workflow for converting CMNP into a pharmaceutical scaffold.

Caption: Step-wise synthesis workflow for PPI derivatives starting from CMNP.

Safety & Stability (Mandatory)

Hazard Class: Corrosive, Vesicant, Sensitizer.[1]

-

Vesicant Nature: The chloromethyl moiety makes this compound a potent alkylating agent. It can cause severe skin burns and blistering similar to mustard gas analogs.

-

Control: Handle strictly in a fume hood. Double-glove (Nitrile + Laminate).

-

-

Explosion Hazard: Nitro-pyridines can be energetic.

-

Control: Do not heat the neat solid above 100°C. Avoid distilling residues to dryness.

-

-

Decontamination: Spills should be treated with a dilute solution of ammonia or 5% NaOH to hydrolyze the chloromethyl group before disposal.

References

-

Synthesis of Lansoprazole Impurities & Intermediates. Chinese Pharmaceutical Journal, 2010.

-

Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole. US Patent 6,245,913.

-

Microwave synthesis of lansoprazole drug intermediate. ResearchGate / ChemInform, 2002.[6]

-

Safety Data Sheet: 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (Analogous handling). Sigma-Aldrich.[7]

-

Reactivity of 4-nitropyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas.

Sources

- 1. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. afgsci.com [afgsci.com]

- 5. Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

2-(Chloromethyl)-3-methyl-4-nitropyridine in the synthesis of rabeprazole intermediates

This application note details the strategic utilization of 2-(Chloromethyl)-3-methyl-4-nitropyridine (CMNP) as a high-reactivity electrophilic scaffold in the synthesis of Rabeprazole.

Unlike standard routes that employ 4-chloro derivatives, the use of the 4-nitro analogue leverages the superior leaving group ability of the nitro moiety to facilitate milder nucleophilic aromatic substitution (

Part 1: Chemical Strategy & Mechanistic Insight

The utility of 2-(Chloromethyl)-3-methyl-4-nitropyridine lies in its dual-electrophilic nature. Successful application requires differentiating between the Hard/Soft character of the electrophilic sites to control the reaction pathway.

The Chemoselectivity Challenge

-

Site A (C4-Nitro): Activated for

by the ring nitrogen and the electron-withdrawing nitro group itself. This is the target site for the alkoxy side chain. -

Site B (C2-Chloromethyl): A primary alkyl halide susceptible to

attack. This is the target site for the benzimidazole coupling.

Critical Process Parameter (CPP): When introducing the 3-methoxypropanol side chain, the reaction conditions must favor

Reaction Pathway Diagram

Figure 1: Sequential functionalization of the CMNP scaffold. Step 1 requires strict temperature control to prevent the competing

Part 2: Experimental Protocols

Safety Pre-Requisites

-

Vesicant Warning: 2-(Chloromethyl)-3-methyl-4-nitropyridine is a potent alkylating agent and skin irritant. Double-gloving (Nitrile/Laminate) and face shields are mandatory.

-

Exotherm Control: The displacement of the nitro group is exothermic; cooling systems must be validated before addition.

Protocol A: Selective Etherification ( )

Objective: Synthesize 2-(chloromethyl)-3-methyl-4-(3-methoxypropoxy)pyridine while minimizing exocyclic substitution.

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| CMNP (Starting Material) | 1.0 | Electrophile Scaffold |

| 3-Methoxypropanol | 1.1 | Nucleophile |

| Potassium Carbonate (K₂CO₃) | 1.5 | Base (Mild) |

| Acetonitrile (ACN) | 10 Vol | Solvent (Polar Aprotic) |

| Tetrabutylammonium Bromide | 0.05 | Phase Transfer Catalyst |

Step-by-Step Methodology:

-

Preparation: Charge a reactor with dry Acetonitrile (ACN) and anhydrous K₂CO₃. Inert the system with Nitrogen (

). -

Nucleophile Activation: Add 3-Methoxypropanol dropwise at 0–5°C. Stir for 30 minutes to allow partial deprotonation/activation.

-

Why: Using a weaker base like Carbonate (vs. Sodium Hydride) reduces the kinetic rate of the competing

attack on the chloromethyl group.

-

-

Substrate Addition: Dissolve CMNP in minimal ACN. Add this solution slowly to the reactor over 60 minutes, maintaining internal temperature

. -

Reaction Phase: Allow the mixture to warm to 20–25°C. Stir for 4–6 hours.

-

Workup: Filter inorganic salts. Concentrate the filtrate under reduced pressure at

(the intermediate is thermally sensitive). -

Purification: The crude oil is typically used directly in Protocol B. If storage is required, convert to the hydrochloride salt using HCl/Ethyl Acetate.

Protocol B: Thioether Coupling (Benzimidazole Ligation)

Objective: Couple the functionalized pyridine with 2-mercaptobenzimidazole to form Rabeprazole Sulfide.

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| Crude Pyridine Intermediate | 1.0 | Electrophile |

| 2-Mercaptobenzimidazole | 1.05 | Nucleophile |

| Sodium Hydroxide (NaOH) | 2.1 | Base |

| Ethanol/Water (4:1) | 15 Vol | Solvent System |

Step-by-Step Methodology:

-

Thiolate Formation: In a separate vessel, dissolve 2-mercaptobenzimidazole in Ethanol/Water containing NaOH (2.0 equiv). Stir until a clear solution forms (Sodium thiolate generation).

-

Coupling: Add the crude pyridine intermediate (dissolved in Ethanol) to the thiolate solution at 20–25°C.

-

Mechanistic Note: The sulfur nucleophile is "soft" and highly reactive toward the "soft" benzylic chloride. The reaction is extremely fast (typically <1 hour).

-

-

Precipitation: Upon completion (HPLC), dilute the mixture with water (20 Vol). The Rabeprazole Sulfide usually precipitates as a solid.

-

Isolation: Filter the solid, wash with water to remove residual salts and nitrophenol byproducts (from Step 1), and dry under vacuum at 45°C.[4]

Part 3: Analytical Specifications & Troubleshooting

Data Summary: Critical Impurities

The following table outlines the specific impurities associated with the CMNP route and their mitigation strategies.

| Impurity Name | Origin | Mitigation Strategy |

| Nitro-Sulfide Adduct | Coupling occurring before Nitro-displacement. | Ensure Protocol A is 100% complete before starting Protocol B. |

| Dimer Impurity | Reaction of Alkoxide with Chloromethyl group ( | Maintain Temp <10°C during addition; Avoid strong bases (NaH). |

| Hydrolysis Product | Reaction of Chloromethyl with water.[4] | Use anhydrous Acetonitrile in Protocol A; Limit water in Protocol B until quench. |

Validation Checkpoints

-

NMR Verification (Intermediate):

-

The 4-Nitro starting material shows a characteristic low-field aromatic signal.

-

Upon successful substitution, the 4-Alkoxy product will show a significant upfield shift of the pyridine C3/C5 protons and the appearance of the alkoxy side-chain signals (multiplets at ~2.0 and 3.5 ppm).

-

-

Color Indication:

-

CMNP is typically pale yellow.

-

The reaction mixture often turns deep orange/brown during the

process due to the formation of the Meisenheimer complex, lightening upon completion.

-

References

-

Synthesis of Rabeprazole Sulfide: Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.[4][5] Google Patents. CN103664886A. Link

-

Nitro-Group Displacement Strategy: A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine (Analogous Chemistry). BenchChem Application Notes. Link

-

General Rabeprazole Synthesis: An Efficient Synthesis of Rabeprazole Sodium.[1] Asian Journal of Pharmaceutical Research, 2011.[1] Link

-

Chemical Data: 2-(Chloromethyl)-3-methyl-4-nitropyridine Compound Summary. PubChem, National Library of Medicine. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianjpr.com [asianjpr.com]

- 3. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. newdrugapprovals.org [newdrugapprovals.org]

Strategic Derivatization of 2-(Chloromethyl)-3-methyl-4-nitropyridine: Synthesis of Novel PPI Scaffolds

Executive Summary & Core Directive

This application note details the synthetic utility of 2-(Chloromethyl)-3-methyl-4-nitropyridine (CAS: 116418-99-6) . While structurally related to the key intermediate of Lansoprazole (which bears a 4-trifluoroethoxy group), this specific nitro-analog represents a distinct "divergent node" for drug discovery.

The Core Challenge: This molecule possesses two highly reactive electrophilic sites with competing reactivities:

-

The Exocyclic Chloromethyl Group (C2-CH₂Cl): A "soft" electrophile susceptible to rapid

attack by thiols and amines. -

The Endocyclic Nitro Group (C4-NO₂): A "hard" electrophile activating the ring for Nucleophilic Aromatic Substitution (

) or susceptible to reduction.

Strategic Approach: Unlike standard Proton Pump Inhibitor (PPI) manufacturing (where the C4-alkoxy group is installed before chlorination), this guide focuses on exploiting the C2-chloromethyl group first . This preserves the C4-nitro group as a latent handle for late-stage diversification (reduction to amine or displacement), enabling the synthesis of novel 4-substituted PPI analogs.

Safety & Handling (Critical)

Hazard Class: Vesicant / Severe Irritant Chloromethylpyridines are potent alkylating agents. They can cause severe skin burns, blistering, and permanent eye damage.[1] The hydrochloride salt is generally more stable and less volatile than the free base.

-

Engineering Controls: All operations must be performed in a certified chemical fume hood.

-

PPE: Double nitrile gloves (or Silver Shield® for extended handling), chemical splash goggles, and a face shield.[1]

-

Decontamination: Quench spills immediately with 10% aqueous ammonium hydroxide or 5% sodium thiosulfate to destroy the alkylating potential.

Reaction Landscape & Logic

The following diagram illustrates the divergent pathways available from the starting material. We will focus on Path A (Thioether Formation) as the primary protocol, as it constructs the core benzimidazole-pyridine skeleton essential for PPI activity.[1]

Figure 1: Divergent synthetic pathways. Path A is the preferred route to stable bioactive scaffolds.[1]

Module 1: Selective Thioether Synthesis ( )

This protocol couples the pyridine with 2-Mercaptobenzimidazole .[2][3] This is the most critical reaction for generating PPI-like bioactivity.

Mechanism: The reaction proceeds via a standard

Experimental Protocol

Reagents:

-

Substrate: 2-(Chloromethyl)-3-methyl-4-nitropyridine (1.0 eq)

-

Nucleophile: 2-Mercaptobenzimidazole (1.05 eq)

-

Base: Potassium Carbonate (

), anhydrous (2.0 eq) - Chosen for mild buffering.[1] -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

Step-by-Step Procedure:

-

Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend 2-Mercaptobenzimidazole (15.8 g, 105 mmol) and

(27.6 g, 200 mmol) in MeCN (150 mL). -

Activation: Stir the suspension at Room Temperature (RT) for 30 minutes to generate the thiolate anion.

-